![molecular formula C₂₄H₂₂O₁₃ B1142354 Emodin 8-O-β-D-(6'-O-Malonylglucoside) CAS No. 928262-58-2](/img/new.no-structure.jpg)
Emodin 8-O-β-D-(6'-O-Malonylglucoside)
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Overview
Description
Emodin 8-O-β-D-(6’-O-Malonylglucoside) is a metabolite of emodin, a naturally occurring anthraquinone derivative found in various plants such as rhubarb and buckthorn. This compound has a molecular formula of C₂₄H₂₂O₁₃ and a molecular weight of 518.42 g/mol . It is known for its diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
Emodin 8-O-β-D-(6’-O-Malonylglucoside) (Em8G) is a metabolite of emodin It has been used for experimental treatment against sk-n-as neuroblastoma, t98g human glioblastoma, and c6 mouse glioblastoma cancer cells .
Biochemical Pathways
Em8G has been found to affect carbohydrate metabolism in male zebrafish and amino acid metabolism (such as arginine and proline metabolism) in females . This suggests that energy metabolism disorder may be a potential mechanism of its action.
Pharmacokinetics
Its boiling point is predicted to be 8893±650 °C, and its density is predicted to be 1675±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Em8G has been found to cause hepatotoxicity . It has also been observed to promote cell proliferation by regulating cell cycle progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Emodin 8-O-β-D-(6’-O-Malonylglucoside) typically involves the glycosylation of emodin with a malonylglucoside donor. The reaction is carried out under acidic or basic conditions, often using catalysts such as trifluoromethanesulfonic acid or Lewis acids . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of Emodin 8-O-β-D-(6’-O-Malonylglucoside) involves large-scale extraction from plant sources followed by purification using chromatographic techniques. The process may also include enzymatic glycosylation to enhance the efficiency and selectivity of the glycosylation step .
Chemical Reactions Analysis
Types of Reactions
Emodin 8-O-β-D-(6’-O-Malonylglucoside) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the anthraquinone structure to anthracene derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced anthracene derivatives, and various substituted emodin derivatives .
Scientific Research Applications
Emodin 8-O-β-D-(6’-O-Malonylglucoside) has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Aloe-emodin: Another anthraquinone derivative with similar therapeutic properties.
Chrysophanol: A structurally related compound with anti-inflammatory and anticancer activities.
Uniqueness
Emodin 8-O-β-D-(6’-O-Malonylglucoside) is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its parent compound, emodin . This modification also influences its pharmacokinetic properties, making it a valuable compound for therapeutic applications .
Biological Activity
Emodin 8-O-β-D-(6'-O-Malonylglucoside) (Em8G) is a glycosylated derivative of emodin, a naturally occurring anthraquinone. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article explores the biological activity of Em8G, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C₂₄H₂₂O₁₃
- Molecular Weight : 518.42 g/mol
- Classification : Anthraquinones
Em8G exhibits its biological effects through various biochemical pathways:
- Anti-inflammatory Activity : Em8G modulates inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation. This activity is crucial for conditions such as arthritis and other inflammatory diseases .
- Anticancer Effects : Research indicates that Em8G can induce apoptosis in cancer cells by modulating cell signaling pathways associated with cell cycle regulation and apoptosis. It has shown cytotoxic effects against various cancer cell lines, including neuroblastoma and glioblastoma .
- Neuroprotective Properties : Em8G has demonstrated the ability to protect neuronal cells from oxidative stress and glutamate-induced toxicity. Studies indicate that it can penetrate the blood-brain barrier, making it a candidate for treating neurodegenerative diseases .
Biological Activities
The following table summarizes the key biological activities associated with Em8G:
1. Neuroprotective Effects
A study investigated the neuroprotective effects of Em8G on focal cerebral injury induced by ischemia in male Wistar rats. The results indicated that treatment with Em8G reduced neurological deficits and cerebral infarction area while increasing superoxide dismutase (SOD) activity and total antioxidative capability in brain tissue .
2. Anticancer Activity
In vitro studies demonstrated that Em8G inhibited the viability of SK-N-AS neuroblastoma cells with an IC50 of 108.7 µM, T98G human glioblastoma cells with an IC50 of 61.24 µM, and C6 mouse glioblastoma cells with an IC50 of 52.67 µM. These findings suggest significant potential for Em8G as a therapeutic agent in cancer treatment .
3. Anti-inflammatory Activity
Research indicated that Em8G can significantly reduce levels of inflammatory markers in cellular models of inflammation, suggesting its utility in treating inflammatory diseases such as rheumatoid arthritis.
Properties
CAS No. |
928262-58-2 |
---|---|
Molecular Formula |
C₂₄H₂₂O₁₃ |
Molecular Weight |
518.42 |
Synonyms |
8-[[6-O-(2-Carboxyacetyl)-β-D-glucopyranosyl]oxy]-1,6-dihydroxy-3-methyl-9,10-anthracenedione |
Origin of Product |
United States |
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